1-Chloro-2-(2-fluorophenoxy)benzene
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Overview
Description
1-Chloro-2-(2-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8ClFO It is a derivative of benzene, where a chlorine atom and a fluorophenoxy group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(2-fluorophenoxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid . The reaction conditions are generally mild and can tolerate various functional groups, making it a versatile method for synthesizing complex organic molecules.
Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring. For example, the displacement of a chloride ion from 1-chloro-2,4-dinitrobenzene by a nucleophile such as dimethylamine can occur under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-fluorophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or alkoxides, and the reaction typically occurs in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Scientific Research Applications
1-Chloro-2-(2-fluorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Chloro-2-(2-fluorophenoxy)benzene can be compared with other similar compounds such as:
1-Chloro-2-fluorobenzene: This compound lacks the phenoxy group, making it less complex and potentially less versatile in certain applications.
2-Chlorofluorobenzene: Similar to 1-Chloro-2-fluorobenzene but with different substitution patterns, affecting its reactivity and applications.
1-Fluoro-2-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-chloro-2-(2-fluorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBSSQHSWBKGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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